molecular formula C17H21N3O3 B2700106 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049389-38-9

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2700106
CAS No.: 1049389-38-9
M. Wt: 315.373
InChI Key: OUTUOCUDXICADI-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The amide nitrogen is substituted with a 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl chain, introducing both tertiary amine and pyrrole moieties. However, direct biological data for this compound are unavailable in the provided evidence. Its synthesis likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBt), analogous to methods described for related carboxamides .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-19(2)14(13-5-4-8-20(13)3)10-18-17(21)12-6-7-15-16(9-12)23-11-22-15/h4-9,14H,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTUOCUDXICADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole core fused with a pyrrole moiety and a dimethylamino substituent. Its molecular formula is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, with a molecular weight of approximately 339.395 g/mol. The structural complexity contributes to its unique biological properties, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways and cancer cell proliferation. This inhibition can lead to reduced inflammation and tumor growth, suggesting potential therapeutic applications in oncology and inflammatory diseases.
  • Receptor Modulation : It is hypothesized that the compound can modulate neurotransmitter receptors, which may influence central nervous system (CNS) activities. This modulation could position the compound as a candidate for treating CNS disorders.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate IC50 values in the low micromolar range against carcinoma cell lines such as liver and lung cancers.

CompoundCell LineIC50 (μM)Reference
Compound ALiver Carcinoma5.35
Compound BLung Carcinoma8.74
N-(2-(dimethylamino)-...)VariousTBDCurrent Study

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been shown to inhibit biofilm formation by both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of the benzo[d][1,3]dioxole class demonstrated promising anticancer efficacy. The study evaluated the cytotoxic effects on several cancer cell lines using an MTT assay. Results indicated that specific derivatives exhibited significant cell death at concentrations comparable to established chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds on animal models. The locomotor activity tests indicated that certain derivatives did not significantly alter movement patterns at therapeutic doses, suggesting a favorable safety profile for CNS applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name / ID Core Structure Substituents / Modifications Reference
Target Compound Benzo[d][1,3]dioxole-5-carboxamide N-linked 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl chain -
HSD-2 (2a) Benzo[d][1,3]dioxole-5-carboxamide N-linked 3,4-dimethoxyphenyl group
HSD-4 (2b) Benzo[d][1,3]dioxole-5-carboxamide N-linked 3,5-dimethoxyphenyl group
D-19 Benzo[d][1,3]dioxole-5-methyl N-linked (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl; 2,5-dimethylpyrrole-3-carboxamide
Compound 74 Benzo[d][1,3]dioxole-cyclopropane N-linked 5-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)benzoyl thiazol-2-yl group
Compound 28 (Diethylamino analog) Pyrrole-3-carboxamide N-linked 2-(diethylamino)ethyl; 5-formyl-2,4-dimethylpyrrole

Key Observations :

  • The target compound’s dimethylamino-pyrrole ethyl chain is unique compared to HSD-2/HSD-4’s methoxyphenyl groups or D-19’s pyridinyl-pyrrole system.
  • Compound 74 incorporates a thiazole ring, which may enhance rigidity and binding specificity compared to pyrrole-containing analogs .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) Yield (%) Notable Spectral Data (1H NMR) Reference
HSD-2 (2a) 175–177 75 δ 6.84 (d, J=8.0 Hz, aromatic), 3.85 (s, OCH3)
HSD-4 (2b) 150.5–152 77 δ 6.45 (d, J=1.1 Hz, aromatic), 3.80 (s, OCH3)
D-19 199–200 67 δ 11.45 (s, NH), 5.98 (s, OCH2O), 2.35–2.05 (multiple CH3)
Compound 28 Not reported Not reported δ 1.7–2.4 (diethylamino CH2), 9.8 (s, CHO)

Analysis :

  • The target compound’s melting point is unreported, but HSD-2/HSD-4’s higher melting points (150–177°C) suggest crystalline stability due to methoxy substituents .
  • D-19’s high melting point (199–200°C) may arise from hydrogen bonding via the pyridinone NH and rigid pyrrole-carboxamide backbone .
  • Spectral differences (e.g., OCH2O protons in D-19 vs. OCH3 in HSD-2/HSD-4) highlight structural variations critical for analytical identification.

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